2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a benzodioxole moiety
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
The interaction of the compound with its targets often leads to changes in the function of the target, which can result in a variety of cellular responses .
Biochemical Pathways
It is common for such compounds to influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
The effects are typically a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether compound with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c29-24(26-18-9-10-21-22(13-18)32-17-31-21)16-33-23-14-28(20-8-4-3-7-19(20)23)15-25(30)27-11-5-1-2-6-12-27/h3-4,7-10,13-14H,1-2,5-6,11-12,15-17H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYRLAHHWDSOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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